Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
Overview
Description
Tert-butyl 1,6-diazaspiro[33]heptane-6-carboxylate is a chemical compound with the molecular formula C10H18N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate typically involves the reaction of this compound hydrochloride with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for large-scale production. These methods typically include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate
- This compound hydrochloride
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
This compound is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .
Biological Activity
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS No. 1431868-60-8) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H38N4O8
- Molecular Weight : 486.57 g/mol
- Purity : Typically reported at ≥97% .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets and potentially influencing several biochemical pathways.
Interaction with Proteins
Research indicates that this compound may inhibit specific proteases involved in cellular signaling pathways. For instance, it has shown potential in inhibiting the activity of SPPL2a, an aspartic intramembrane protease, which plays a crucial role in immune responses and cell signaling . The inhibition of SPPL2a was demonstrated in cellular assays with an IC50 value of 0.37 μM, indicating potent activity.
Therapeutic Potential
This compound has been investigated for several therapeutic applications:
- Cancer Research : Its ability to modulate protease activity suggests potential use in cancer therapies where dysregulated proteolysis is a factor.
- Neurological Disorders : The compound's interaction with γ-secretase pathways may offer insights into treatments for conditions like Alzheimer's disease, where γ-secretase plays a significant role in amyloid precursor protein processing .
Case Studies
-
In Vivo Studies on SPPL2a Inhibition :
- In a study involving mouse models, the administration of this compound resulted in significant accumulation of CD74/p8 substrates in splenocytes, demonstrating its efficacy as an SPPL2a inhibitor .
- Oral dosing at 10 mg/kg showed sustained inhibition of CD74/p8 processing, indicating favorable pharmacokinetic properties.
- Comparative Studies on Related Compounds :
Summary of Biological Activities
Activity Type | Description |
---|---|
Protease Inhibition | Inhibits SPPL2a with an IC50 of 0.37 μM; potential applications in immune modulation and cancer therapy. |
Cell Signaling Modulation | Alters pathways related to γ-secretase; implications for neurodegenerative disease treatments. |
Pharmacokinetics | Demonstrated favorable absorption and bioavailability in animal models; supports therapeutic use. |
Properties
IUPAC Name |
tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10/h11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVOLHDNUMLNAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718596 | |
Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272412-72-2 | |
Record name | 1,6-Diazaspiro[3.3]heptane-6-carboxylic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272412-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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